1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro-
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Overview
Description
1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro- is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a bromine atom at the 6th position and a tetrahydro structure, which may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro- typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor indole compound followed by cyclization and carboxylation reactions . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.
Scientific Research Applications
1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro- has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth, apoptosis, and other cellular functions .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- 1H-Pyrido[3,4-b]indole-3-carboxylic acid
- 2-Methyl-1,2,3,4-tetrahydro-β-carboline Compared to these compounds, 1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro- is unique due to the presence of the bromine atom and its specific tetrahydro structure, which may confer distinct chemical and biological properties .
Properties
CAS No. |
24335-16-8 |
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Molecular Formula |
C12H11BrN2O2 |
Molecular Weight |
295.13 g/mol |
IUPAC Name |
6-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid |
InChI |
InChI=1S/C12H11BrN2O2/c13-6-1-2-9-8(5-6)7-3-4-14-11(12(16)17)10(7)15-9/h1-2,5,11,14-15H,3-4H2,(H,16,17) |
InChI Key |
AUYNPCKCUXBEKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C3=C(N2)C=CC(=C3)Br)C(=O)O |
Origin of Product |
United States |
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